Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 6-oxo-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a spiro-connected azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated equipment for reaction and purification processes.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at 0°C.
Reduction: Lithium aluminum hydride in tetrahydrofuran at room temperature.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Similar structure but with an additional nitrogen atom in the ring.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but with a different ring size.
Uniqueness: Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific ring size and the presence of a single nitrogen atom in the spirocyclic system. This structural feature can influence its reactivity and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVVXWBUFPOSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-39-1 | |
Record name | tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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